molecular formula C6H10ClNO2 B13884380 (tetrahydro-2H-pyran-4-yl)Carbamic chloride

(tetrahydro-2H-pyran-4-yl)Carbamic chloride

Cat. No.: B13884380
M. Wt: 163.60 g/mol
InChI Key: PEEASXMSCXPYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tetrahydro-2H-pyran-4-yl)Carbamic chloride is a chemical compound with the molecular formula C7H12ClNO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tetrahydro-2H-pyran-4-yl)Carbamic chloride typically involves the reaction of tetrahydropyran with phosgene or other chlorinating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced reaction vessels and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (Tetrahydro-2H-pyran-4-yl)Carbamic chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)Carbamic chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-4-yl)Carbamic chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

    Tetrahydropyran: A related compound with a similar ring structure but without the carbamic chloride group.

    Pyran: A six-membered ring with two double bonds, differing in its degree of saturation.

    Chromene: A fused ring system containing a pyran ring attached to a benzene ring.

Uniqueness: (Tetrahydro-2H-pyran-4-yl)Carbamic chloride is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

N-(oxan-4-yl)carbamoyl chloride

InChI

InChI=1S/C6H10ClNO2/c7-6(9)8-5-1-3-10-4-2-5/h5H,1-4H2,(H,8,9)

InChI Key

PEEASXMSCXPYMX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.